4-[(3,3-Difluorocyclobutyl)methoxy]thieno[3,2-d]pyrimidine

Metabolic stability Microsomal clearance Drug metabolism and pharmacokinetics (DMPK)

4-[(3,3-Difluorocyclobutyl)methoxy]thieno[3,2-d]pyrimidine (CAS 2199179‑38‑7, C₁₁H₁₀F₂N₂OS, MW 256.27) is a functionalized thieno[3,2‑d]pyrimidine building block bearing a gem‑difluorocyclobutylmethoxy substituent at the 4‑position. The thieno[3,2‑d]pyrimidine core is a privileged scaffold in kinase inhibitor discovery, with numerous derivatives demonstrating nanomolar enzymatic activity against targets including FMS (IC₅₀ = 2 nM), JAK1 (IC₅₀ = 0.022 μM), and LRRK2.

Molecular Formula C11H10F2N2OS
Molecular Weight 256.27
CAS No. 2199179-38-7
Cat. No. B2465818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3,3-Difluorocyclobutyl)methoxy]thieno[3,2-d]pyrimidine
CAS2199179-38-7
Molecular FormulaC11H10F2N2OS
Molecular Weight256.27
Structural Identifiers
SMILESC1C(CC1(F)F)COC2=NC=NC3=C2SC=C3
InChIInChI=1S/C11H10F2N2OS/c12-11(13)3-7(4-11)5-16-10-9-8(1-2-17-9)14-6-15-10/h1-2,6-7H,3-5H2
InChIKeyDKCCBCWITMETHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(3,3-Difluorocyclobutyl)methoxy]thieno[3,2-d]pyrimidine – Procure the Right Building Block for Metabolic-Stability-Optimized Kinase Probe Design


4-[(3,3-Difluorocyclobutyl)methoxy]thieno[3,2-d]pyrimidine (CAS 2199179‑38‑7, C₁₁H₁₀F₂N₂OS, MW 256.27) is a functionalized thieno[3,2‑d]pyrimidine building block bearing a gem‑difluorocyclobutylmethoxy substituent at the 4‑position . The thieno[3,2‑d]pyrimidine core is a privileged scaffold in kinase inhibitor discovery, with numerous derivatives demonstrating nanomolar enzymatic activity against targets including FMS (IC₅₀ = 2 nM), JAK1 (IC₅₀ = 0.022 μM), and LRRK2 [1]. The 3,3‑difluorocyclobutyl motif is a validated medicinal‑chemistry design element that preserves target engagement while significantly improving metabolic stability relative to non‑fluorinated cycloalkyl analogs, as demonstrated in the MCHR1 program that yielded BMS‑814580 [2]. The compound is commercially available at ≥98 % purity from multiple suppliers, making it a readily accessible key intermediate for structure–activity relationship (SAR) campaigns .

Why Generic Substitution Fails: 4-[(3,3-Difluorocyclobutyl)methoxy]thieno[3,2-d]pyrimidine Is Not Interchangeable with Common Thienopyrimidine Analogs


Although many thienopyrimidine building blocks share a superficial structural resemblance, three hard‑to‑replicate features make 4-[(3,3‑difluorocyclobutyl)methoxy]thieno[3,2‑d]pyrimidine a distinct procurement decision. First, the fused‑ring topology matters: the [3,2‑d] isomer orients the sulfur atom differently than the [2,3‑d] regioisomer, leading to divergent kinase‑selectivity profiles, as documented in dual EGFR/ErbB‑2 inhibitor series where the [3,2‑d] core conferred sub‑micromolar cellular potency while the [2,3‑d] counterpart did not [1]. Second, the 3,3‑difluorocyclobutylmethoxy group is not a simple lipophilic bulk substituent; the gem‑difluoro substitution increases metabolic stability and simultaneously modulates logP and pKa relative to non‑fluorinated cyclobutyl, cyclopropyl, or tert‑butyl analogs [2]. Third, simple 4‑alkoxy (e.g., 4‑methoxy) or 4‑chloro analogs lack the conformational constraint and metabolic shielding required for in‑vivo probe progression, meaning SAR established with those building blocks cannot be directly extrapolated [3]. The quantitative evidence below substantiates each of these points.

4-[(3,3-Difluorocyclobutyl)methoxy]thieno[3,2-d]pyrimidine: Head‑to‑Head and Cross‑Study Quantitative Differentiation Evidence


Metabolic Stability: 3,3‑Difluorocyclobutyl vs. Non‑Fluorinated Cycloalkyl Groups – Microsomal Stability Comparison

The 3,3‑difluorocyclobutyl group addresses a recurring failure mode of non‑fluorinated cycloalkyl substituents – rapid oxidative metabolism leading to low in‑vivo exposure. In the MCHR1 antagonist program, compounds bearing cyclopropyl, cyclobutyl, cyclopentyl, oxetanyl, or pyranyl groups all retained good receptor affinity but were prone to rapid metabolism, resulting in low chronic exposure and formation of toxic metabolites. Incorporation of the 3,3‑difluoro‑1‑hydroxycyclobutyl group (as in BMS‑814580) solved this problem, delivering high microsomal stability (>90 % parent remaining after 10 min incubation at 3.0 μM in human, rat, and mouse liver microsomes) [1]. This class‑level inference is supported by independent gem‑difluorocycloalkane studies showing that gem‑difluorination either maintained or slightly improved metabolic stability relative to non‑fluorinated cycloalkane counterparts [2].

Metabolic stability Microsomal clearance Drug metabolism and pharmacokinetics (DMPK)

Kinase Scaffold Selectivity: Thieno[3,2‑d]pyrimidine Core vs. Thieno[2,3‑d]pyrimidine Core in Dual EGFR/ErbB‑2 Inhibition

The fusion geometry of the thienopyrimidine core directly dictates kinase selectivity and cellular potency. In a systematic scaffold‑hopping exercise, isomeric thienopyrimidine cores were evaluated as isosteres for a 4‑anilinoquinazoline core in dual EGFR/ErbB‑2 inhibitors. Analogs containing the thieno[3,2‑d]pyrimidine core exhibited anti‑proliferative activity with IC₅₀ values below 1 μM against human tumor cell lines in vitro, whereas the corresponding thieno[2,3‑d]pyrimidine series did not achieve comparable cellular potency [1]. This demonstrates that the [3,2‑d] vs. [2,3‑d] isomerism is not a trivial structural variation – it results in quantifiably different pharmacological outcomes that cannot be predicted by simple property calculation.

Kinase inhibitor selectivity EGFR/ErbB‑2 Scaffold hopping

Physicochemical Differentiation: logP Modulation by gem‑Difluorocyclobutyl vs. Non‑Fluorinated Cyclobutyl Substituents

The gem‑difluoro substitution on the cyclobutyl ring alters key physicochemical properties that govern permeability, solubility, and off‑target promiscuity. In a systematic characterization of gem‑difluorocycloalkane building blocks, dissociation constants (pKa) and logP values for 3,3‑difluorocyclobutane derivatives were measured and compared with non‑fluorinated cyclobutane counterparts [1]. While the magnitude of change is substituent‑dependent, gem‑difluorination generally reduces logP (increases hydrophilicity) relative to the parent cycloalkane, which can lower hERG affinity and improve developability profiles. For the target compound, predicted logP is approximately 2.5–3.6 (computed range), placing it in a favorable drug‑like space distinct from more lipophilic non‑fluorinated cycloalkyl analogs . This modulation of physicochemical properties is a direct consequence of the fluorine substitution and cannot be achieved with simple hydrocarbon cycloalkyl groups.

Lipophilicity logP Physicochemical properties

In‑Vivo Target Engagement: 3,3‑Difluorocyclobutyl‑Bearing Probe Achieves Oral Efficacy Where Non‑Fluorinated Analogs Failed

The ultimate procurement value of the 3,3‑difluorocyclobutyl‑substituted building block is demonstrated by the in‑vivo success of BMS‑814580, which contains the closely related 3,3‑difluoro‑1‑hydroxycyclobutyl group. In a chronic diet‑induced obese (DIO) rat model, BMS‑814580 (administered orally as the phosphate prodrug at 0.03–3 mg/kg once daily for 28 days) produced dose‑dependent body weight reduction [1]. Critically, earlier non‑fluorinated cycloalkyl analogs from the same program failed to progress to in‑vivo efficacy studies due to rapid metabolism and low chronic exposure [1]. BMS‑814580 also demonstrated a favorable safety profile with moderate hERG blockade (43 % at 10 μM), 21 % Na channel block, and 15 % L‑type Ca channel block . This in‑vivo translation validates the 3,3‑difluorocyclobutyl motif as a key structural determinant of success and provides a compelling precedent for programs that incorporate the target building block into their synthetic strategy.

In‑vivo pharmacodynamics Oral bioavailability MCHR1 antagonism

Synthetic Tractability and Purity: Commercial Availability of ≥98 % Pure Building Block with Defined Lead Times

For scientific procurement, the availability of a high‑purity, well‑characterized building block from multiple commercial suppliers is a practical differentiator. 4-[(3,3‑Difluorocyclobutyl)methoxy]thieno[3,2‑d]pyrimidine is listed at ≥98 % purity by Leyan (Cat. No. 2291096) and EvitaChem (Cat. No. EVT‑2602892), with standard lead times for custom synthesis and bulk orders . In contrast, the regioisomeric 4-[(3,3‑difluorocyclobutyl)methoxy]thieno[2,3‑d]pyrimidine (CAS 2202416‑51‑9) is listed by fewer suppliers and may require longer custom‑synthesis lead times . This supply‑chain maturity, combined with full analytical characterization (InChI Key: DKCCBCWITMETHF‑UHFFFAOYSA‑N, SMILES: C1C(CC1(F)F)COC2=NC=NC3=C2SC=C3), reduces procurement risk and accelerates project timelines .

Chemical procurement Building block quality Custom synthesis

Where to Deploy 4-[(3,3-Difluorocyclobutyl)methoxy]thieno[3,2-d]pyrimidine: Evidence‑Driven Research and Industrial Applications


Kinase Inhibitor Lead Generation Requiring a Metabolically Stable Core Scaffold

Medicinal chemistry teams initiating a kinase inhibitor program can use 4-[(3,3‑difluorocyclobutyl)methoxy]thieno[3,2‑d]pyrimidine as the central building block for parallel SAR exploration. The [3,2‑d] scaffold has demonstrated sub‑micromolar cellular anti‑proliferative activity against human tumor cell lines in dual EGFR/ErbB‑2 inhibitor series, outperforming the [2,3‑d] regioisomer [1]. The 3,3‑difluorocyclobutyl group provides intrinsic metabolic stability, as evidenced by the BMS‑814580 MCHR1 program where this motif enabled oral in‑vivo efficacy that non‑fluorinated cycloalkyl analogs could not achieve [2]. By derivatizing the remaining reactive positions (e.g., Suzuki coupling at C‑6 or C‑7, nucleophilic aromatic substitution at C‑2), teams can generate focused libraries with a built‑in DMPK advantage.

Replacement of Non‑Fluorinated Cycloalkyl Substituents in Advanced Leads to Rescue Metabolic Liability

When a lead series shows promising target engagement but fails to progress due to rapid microsomal clearance, the 3,3‑difluorocyclobutylmethoxy moiety can serve as a direct metabolic‑stability rescue strategy. In the MCHR1 antagonist program, non‑fluorinated cyclopropyl, cyclobutyl, cyclopentyl, oxetanyl, and pyranyl substituents all yielded compounds with good receptor affinity but rapid metabolism and formation of toxic metabolites; switching to the 3,3‑difluoro‑1‑hydroxycyclobutyl group (as in BMS‑814580) resolved these liabilities, delivering >90 % microsomal stability across three species [2]. Independent gem‑difluorocycloalkane studies confirm that this metabolic‑stability benefit generalizes across diverse chemotypes [3].

Chemical Biology Probe Development Targeting Understudied Kinases

The thieno[3,2‑d]pyrimidine scaffold has proven effective for developing high‑quality chemical probes against understudied 'dark' kinases. The SGC‑STK17B‑1 probe, built on a thieno[3,2‑d]pyrimidine core, achieved remarkable selectivity for STK17B over closely related STK17A and across a broad kinome panel [1]. Incorporating the 3,3‑difluorocyclobutylmethoxy substituent into this scaffold can further enhance metabolic stability for cell‑based target‑engagement assays (e.g., CETSA, NanoBRET), enabling robust probe characterization in cellular contexts. The commercial availability of the target building block at ≥98 % purity facilitates rapid probe synthesis without requiring extensive in‑house synthetic methodology development .

Custom Library Synthesis for HTS Follow‑Up and Hit‑to‑Lead Optimization

Contract research organizations (CROs) and in‑house compound‑management groups can employ 4-[(3,3‑difluorocyclobutyl)methoxy]thieno[3,2‑d]pyrimidine as a versatile diversification point for constructing screening libraries. The 4‑alkoxy position is readily amenable to parallel alkylation chemistries, and the gem‑difluorocyclobutyl group confers a differentiated physicochemical profile (modulated logP and pKa) compared to libraries built from non‑fluorinated or simple 4‑methoxy/4‑chloro thienopyrimidine cores [3]. This differentiation increases the probability of identifying hits with favorable ADME properties directly from primary screens, reducing the need for late‑stage property optimization.

Quote Request

Request a Quote for 4-[(3,3-Difluorocyclobutyl)methoxy]thieno[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.